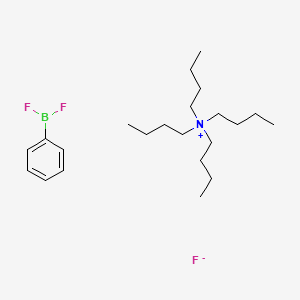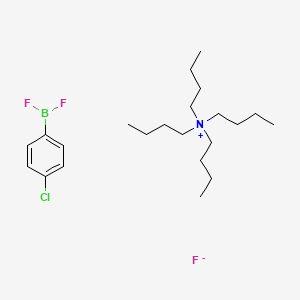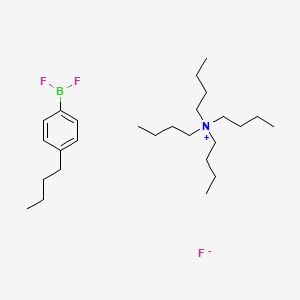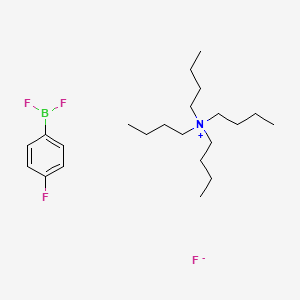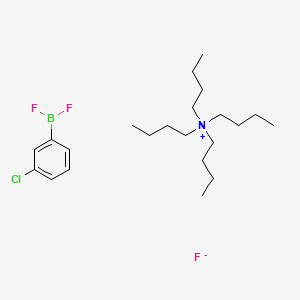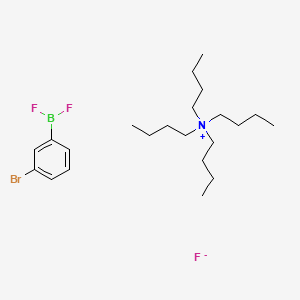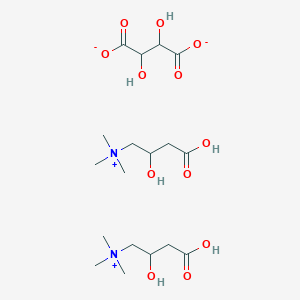
(3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate is a compound that combines a quaternary ammonium ion with a dicarboxylic acid. This compound is notable for its role in various biochemical processes, particularly in the metabolism of fatty acids. It is often studied for its potential therapeutic applications and its involvement in cellular energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate typically involves the reaction of trimethylamine with a suitable precursor such as 3-chloro-2-hydroxypropionic acid. The reaction proceeds under mild conditions, often in an aqueous medium, to yield the desired quaternary ammonium compound. The product is then combined with 2,3-dihydroxybutanedioic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to remove any impurities and ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
Biologically, this compound is studied for its role in cellular metabolism. It is involved in the transport of fatty acids into mitochondria, where they undergo beta-oxidation to produce energy. This makes it a compound of interest in studies related to energy metabolism and metabolic disorders.
Medicine
In medicine, this compound is explored for its potential therapeutic benefits. It is investigated for its ability to enhance fatty acid metabolism, which could be beneficial in conditions like heart disease and certain metabolic disorders.
Industry
Industrially, this compound is used in the formulation of dietary supplements and pharmaceuticals. Its role in energy metabolism makes it a valuable ingredient in products aimed at improving physical performance and managing metabolic health.
Mécanisme D'action
The mechanism of action of (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate involves its role as a carrier molecule in the transport of fatty acids into mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy balance and supporting metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carnitine: A well-known compound involved in fatty acid metabolism, similar in structure and function to (3-Carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate.
Acetylcarnitine: Another derivative of carnitine, which has additional acetyl groups that enhance its metabolic functions.
Propionylcarnitine: Similar to carnitine but with a propionyl group, used in the treatment of certain metabolic disorders.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows it to participate in unique biochemical pathways. Its dual role in both fatty acid transport and energy production makes it a versatile compound in both research and therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,3-dihydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NO3.C4H6O6/c2*1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h2*6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADIJPCDIWZEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![5-iodo-4-[(4-methyl-1H-indol-5-yl)amino]nicotinonitrile](/img/structure/B8251935.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)
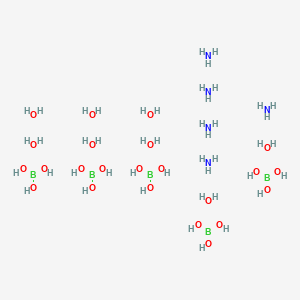
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251949.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251957.png)
![5-[[2-[3-(Trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8251963.png)
